N'-{(E)-[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(3-methylphenyl)amino]acetohydrazide (non-preferred name)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-{(E)-[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(3-methylphenyl)amino]acetohydrazide is a complex organic compound characterized by its unique structure, which includes a furan ring substituted with a dichlorophenyl group and a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(3-methylphenyl)amino]acetohydrazide typically involves the condensation of 5-(2,5-dichlorophenyl)furan-2-carbaldehyde with 2-[(3-methylphenyl)amino]acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(3-methylphenyl)amino]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which N’-{(E)-[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(3-methylphenyl)amino]acetohydrazide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[[5-(2,5-dichlorophenyl)furan-2-yl]methyl]-2-ethoxyethanamine hydrochloride
- 3-(5-(4-Chlorophenyl)furan-2-yl)acrylic acid
Uniqueness
N’-{(E)-[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(3-methylphenyl)amino]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H17Cl2N3O2 |
---|---|
Molecular Weight |
402.3 g/mol |
IUPAC Name |
N-[(E)-[5-(2,5-dichlorophenyl)furan-2-yl]methylideneamino]-2-(3-methylanilino)acetamide |
InChI |
InChI=1S/C20H17Cl2N3O2/c1-13-3-2-4-15(9-13)23-12-20(26)25-24-11-16-6-8-19(27-16)17-10-14(21)5-7-18(17)22/h2-11,23H,12H2,1H3,(H,25,26)/b24-11+ |
InChI Key |
OHRKVEDZXDCBTI-BHGWPJFGSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NCC(=O)N/N=C/C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl |
Canonical SMILES |
CC1=CC(=CC=C1)NCC(=O)NN=CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.